molecular formula C13H15N3O B1445167 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine CAS No. 1405060-19-6

1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

Cat. No.: B1445167
CAS No.: 1405060-19-6
M. Wt: 229.28 g/mol
InChI Key: ZFULEVVFEHJNFL-UHFFFAOYSA-N
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Description

1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a compound that features an indole moiety linked to a pyrrolidine ring Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Mechanism of Action

Target of Action

The compound “1-(1H-indole-6-carbonyl)pyrrolidin-3-amine” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific receptors that this compound targets could vary depending on its structure and functional groups.

Mode of Action

The mode of action of “this compound” involves its interaction with its target receptors. The compound binds to these receptors, triggering a series of biochemical reactions within the cell . The exact nature of these interactions and the resulting changes would depend on the specific receptors that the compound targets.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound “this compound” could potentially affect one or more of these pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects and the changes it induces through its interaction with its target receptors. For instance, if the compound exhibits antiviral activity, it could inhibit viral replication within the cell .

Biochemical Analysis

Biochemical Properties

1-(1H-indole-6-carbonyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, this compound may affect the expression of genes involved in inflammation and apoptosis, thereby impacting cellular responses to stress and injury.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as hydroxylation, oxidation, and conjugation . These metabolic reactions can influence the compound’s bioavailability, activity, and elimination from the body. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on gene expression, energy metabolism, or protein synthesis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine typically involves the formation of the indole ring followed by the attachment of the pyrrolidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrrolidine ring can be introduced through nucleophilic substitution reactions or by using preformed pyrrolidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(1H-indole-6-carbonyl)pyrrolidin-3-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1H-indol-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-2-1-9-3-5-15-12(9)7-10/h1-3,5,7,11,15H,4,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFULEVVFEHJNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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